molecular formula C10H11N3O3 B8300749 2-oxo-3-(2-pyridinyl)-1-Imidazolidineacetic acid

2-oxo-3-(2-pyridinyl)-1-Imidazolidineacetic acid

Cat. No.: B8300749
M. Wt: 221.21 g/mol
InChI Key: BCNZGGNJCKPTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-3-(2-pyridinyl)-1-Imidazolidineacetic acid is a heterocyclic compound that contains both pyridine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-(2-pyridinyl)-1-Imidazolidineacetic acid typically involves the reaction of pyridine derivatives with imidazolidine precursors under specific conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with glycine followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(2-oxo-3-pyridin-2-ylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C10H11N3O3/c14-9(15)7-12-5-6-13(10(12)16)8-3-1-2-4-11-8/h1-4H,5-7H2,(H,14,15)

InChI Key

BCNZGGNJCKPTCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 2-oxo-3-pyridin-2-ylimidazolidin-1-yl)acetate from Step B (150 mg, 0.54 mmol) in EtOAc (10 mL) at 0° C. was saturated with HCl (g). The mixture was stood at 0° C. for a total of 30 min, then concentrated in vacuo to give the title compound as a white solid. MS: m/z=222 (M+1).
Name
acetate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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